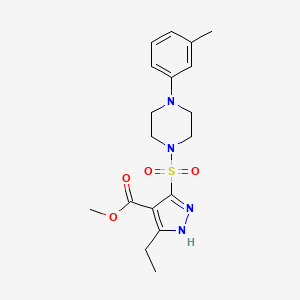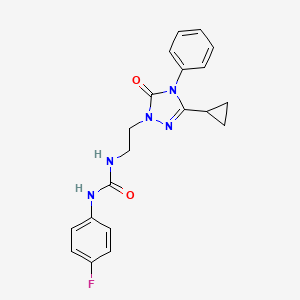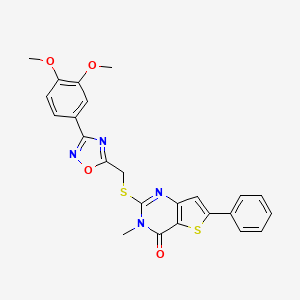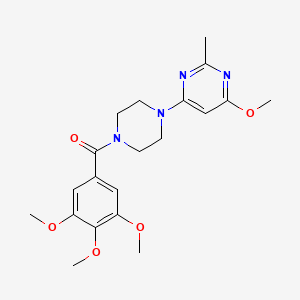![molecular formula C8H9F3N2 B2599415 [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1388060-78-3](/img/structure/B2599415.png)
[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number: 1388060-78-3 . It has a molecular weight of 190.17 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is C8H9F3N2. The InChI code is InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3.
Physical And Chemical Properties Analysis
“[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is a powder and is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has identified the synthesis and anticonvulsant activity of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, where the combination of aromatic substituents with alkyl substitution on the hydrazine moiety led to potent compounds. These compounds are highlighted for their lack of sedation, ataxia, or lethality, positioning them as a new class of anticonvulsant agents (Chapleo et al., 1986).
Cytotoxicity Evaluation
A study on the synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating the triazole moiety has been conducted. This research demonstrated promising antitumor activity against human hepatocellular carcinoma and breast carcinoma cell lines, emphasizing the therapeutic potential of these hydrazine derivatives (Gomha, Ahmed, & Abdelhamid, 2015).
Antineoplastic Agents
N,N'-Bis(arylsulfonyl)hydrazines with the potential to function as biological methylating agents were synthesized and evaluated for their antineoplastic activity. The N-methyl-N,N'-bis(arylsulfonyl)hydrazines showing the capacity to generate an alkylating species under physiological conditions exhibited significant antineoplastic activity, underlining their potential in cancer treatment (Shyam, Cosby, & Sartorelli, 1985).
Molecular Docking and Dynamics Simulation Studies
The structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives were explored, highlighting their increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predicted higher antitumor activity for hydrazine derivatives compared to standard drugs, with molecular dynamics simulation validating the stable ligand-protein interactions (Mary et al., 2021).
Environmental and Biological Sensing
A ratiometric fluorescent probe for detecting hydrazine (N2H4) was designed, exhibiting low cytotoxicity, reasonable cell permeability, and suitability for fluorescence imaging in HeLa cells and zebrafish. This development addresses the need for sensitive and selective monitoring of N2H4 due to its high toxicity and widespread industrial use (Zhu et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJPQVNJAZSGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine | |
CAS RN |
1388060-78-3 |
Source


|
| Record name | [2-methyl-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)


![N-(2-methoxybenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2599352.png)